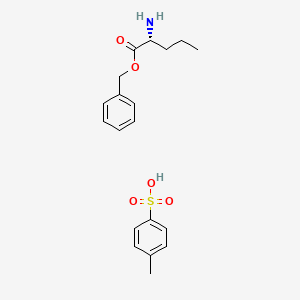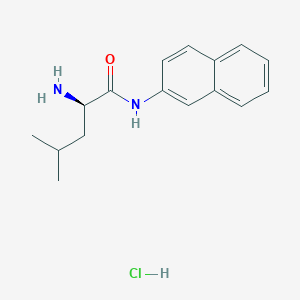
α-甲基-DL-组氨酸二盐酸盐
描述
Alpha-Methyl-DL-histidine dihydrochloride: is a chemical compound with the molecular formula C7H11N3O2 · 2HCl and a molecular weight of 242.10 . It is a derivative of histidine, an essential amino acid, and is characterized by the presence of a methyl group attached to the alpha carbon of the histidine molecule . This compound is typically found in the form of a white crystalline powder and is soluble in water and alcohol .
科学研究应用
Alpha-Methyl-DL-histidine dihydrochloride has a wide range of applications in scientific research, including:
生化分析
Biochemical Properties
Alpha-Methyl-DL-histidine dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as histidine decarboxylase, which is involved in the synthesis of histamine. This interaction can inhibit the enzyme’s activity, thereby affecting histamine production . Additionally, alpha-Methyl-DL-histidine dihydrochloride can bind to proteins and other biomolecules, altering their function and stability. These interactions are crucial for understanding the compound’s role in various biochemical pathways.
Cellular Effects
Alpha-Methyl-DL-histidine dihydrochloride has notable effects on different types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of histamine receptors, which are involved in various physiological responses . The compound also affects gene expression by altering the transcriptional activity of genes related to histamine synthesis and metabolism. Furthermore, alpha-Methyl-DL-histidine dihydrochloride impacts cellular metabolism by influencing the activity of enzymes involved in histidine and histamine metabolism.
Molecular Mechanism
The molecular mechanism of alpha-Methyl-DL-histidine dihydrochloride involves its interaction with specific biomolecules. The compound binds to histidine decarboxylase, inhibiting its activity and reducing histamine production . This inhibition can lead to changes in gene expression, as the reduced histamine levels affect the transcriptional regulation of histamine-related genes. Additionally, alpha-Methyl-DL-histidine dihydrochloride can interact with histamine receptors, modulating their activity and influencing downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-Methyl-DL-histidine dihydrochloride can change over time. The compound is relatively stable, but its activity may decrease due to degradation or interactions with other molecules . Long-term studies have shown that alpha-Methyl-DL-histidine dihydrochloride can have sustained effects on cellular function, particularly in terms of histamine synthesis and metabolism. These temporal effects are important for understanding the compound’s long-term impact on biochemical processes.
Dosage Effects in Animal Models
The effects of alpha-Methyl-DL-histidine dihydrochloride vary with different dosages in animal models. At low doses, the compound can effectively inhibit histidine decarboxylase and reduce histamine production without causing significant adverse effects . At higher doses, alpha-Methyl-DL-histidine dihydrochloride may exhibit toxic effects, including disruptions in cellular metabolism and gene expression. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
Alpha-Methyl-DL-histidine dihydrochloride is involved in several metabolic pathways, particularly those related to histidine and histamine metabolism. The compound interacts with enzymes such as histidine decarboxylase, affecting the conversion of histidine to histamine . This interaction can alter metabolic flux and influence the levels of various metabolites. Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes.
Transport and Distribution
Within cells and tissues, alpha-Methyl-DL-histidine dihydrochloride is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of alpha-Methyl-DL-histidine dihydrochloride within specific cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of alpha-Methyl-DL-histidine dihydrochloride is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that alpha-Methyl-DL-histidine dihydrochloride exerts its effects in the appropriate cellular context, thereby modulating biochemical and cellular processes effectively.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of alpha-Methyl-DL-histidine dihydrochloride generally involves the methylation of histidine . This process can be carried out under various conditions, depending on the desired yield and purity. One common method involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide . The reaction is typically conducted in an aqueous or alcoholic medium at elevated temperatures to facilitate the methylation process .
Industrial Production Methods: In an industrial setting, the production of alpha-Methyl-DL-histidine dihydrochloride may involve more advanced techniques to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability . Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form .
化学反应分析
Types of Reactions: Alpha-Methyl-DL-histidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic medium or lithium aluminum hydride in an ether solvent.
Substitution: Halogenation can be carried out using halogen gases or halogenating agents like N-bromosuccinimide.
Major Products Formed:
作用机制
The mechanism of action of alpha-Methyl-DL-histidine dihydrochloride involves its interaction with various molecular targets and pathways. As a derivative of histidine, it can participate in biochemical reactions involving histidine metabolism . It may act as a substrate or inhibitor for enzymes that catalyze histidine-related reactions, thereby affecting the overall metabolic pathways . Additionally, its methyl group can influence its binding affinity and specificity for certain molecular targets .
相似化合物的比较
Alpha-Methyl-DL-histidine dihydrochloride can be compared with other histidine derivatives, such as:
Histidine: The parent compound, which lacks the methyl group on the alpha carbon.
Beta-Methyl-DL-histidine: A similar compound with the methyl group attached to the beta carbon instead of the alpha carbon.
Uniqueness: The presence of the methyl group on the alpha carbon of alpha-Methyl-DL-histidine dihydrochloride distinguishes it from other histidine derivatives. This structural modification can affect its chemical reactivity, biological activity, and overall properties, making it a unique compound for various applications .
属性
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-7(8,6(11)12)2-5-3-9-4-10-5;;/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVHQKZLHBDZLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CN1)(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657548 | |
| Record name | alpha-Methylhistidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32381-18-3 | |
| Record name | alpha-Methylhistidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















